

Characterization of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

| | |
|----------------|---|
| Compound Name: | Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate |
| CAS No.: | 89586-15-2 |
| Cat. No.: | B14390136 |

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An In-Depth Technical Guide to the Characterization and Synthesis of **Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate**

Executive Summary

In the landscape of modern drug development, highly functionalized aromatic scaffolds are critical for exploring complex pharmacophore space. **Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate** (CAS: 89586-15-2) represents a remarkably versatile building block. Possessing four distinct functional groups—an ester, a phenol, a nitro group, and an acetyl group—arranged on a single benzene ring, it offers orthogonal reactivity for subsequent derivatization.

This whitepaper provides a comprehensive, causality-driven guide to the regioselective synthesis, isolation, and spectroscopic characterization of this compound. Designed for application scientists and synthetic chemists, this guide bypasses generic overviews to focus on the mechanistic logic and self-validating analytical protocols required to ensure absolute structural integrity.

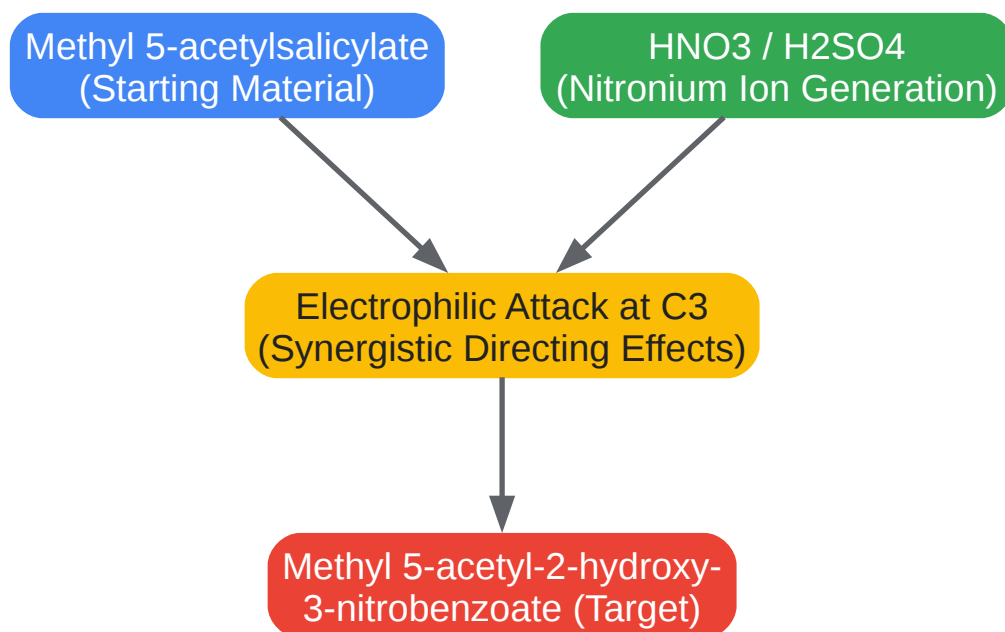
Mechanistic Causality: Synergistic Regioselectivity

The synthesis of **Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate** from its precursor, [1], is a masterclass in electrophilic aromatic substitution (EAS). The success of this reaction relies on the synergistic directing effects of the existing substituents.

When subjecting the starting material to nitrating conditions, the regiochemical outcome is dictated by the following electronic environment:

- The Hydroxyl Group (C2): A strongly activating, ortho/para-directing group. The para position (C5) is already blocked by the acetyl group. The available ortho positions are C1 (blocked by the ester) and C3.
- The Ester (C1) & Acetyl (C5) Groups: Both are deactivating, meta-directing groups. The meta positions relative to the ester are C3 and C5. The meta positions relative to the acetyl group are C1 and C3.

The Causality: All three directing vectors converge exclusively on C3. This makes C3 the absolute thermodynamic and kinetic sink for the incoming nitronium ion, ensuring near-perfect regioselectivity without the need for complex protecting group strategies.



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Caption: Regioselective synthesis workflow driven by synergistic directing effects.

Self-Validating Synthetic Protocol

To ensure a high-yield, high-purity product, the nitration must be carefully controlled to prevent oxidative degradation or ipso-substitution, a common side reaction in highly substituted salicylates [2].

Step-by-Step Methodology

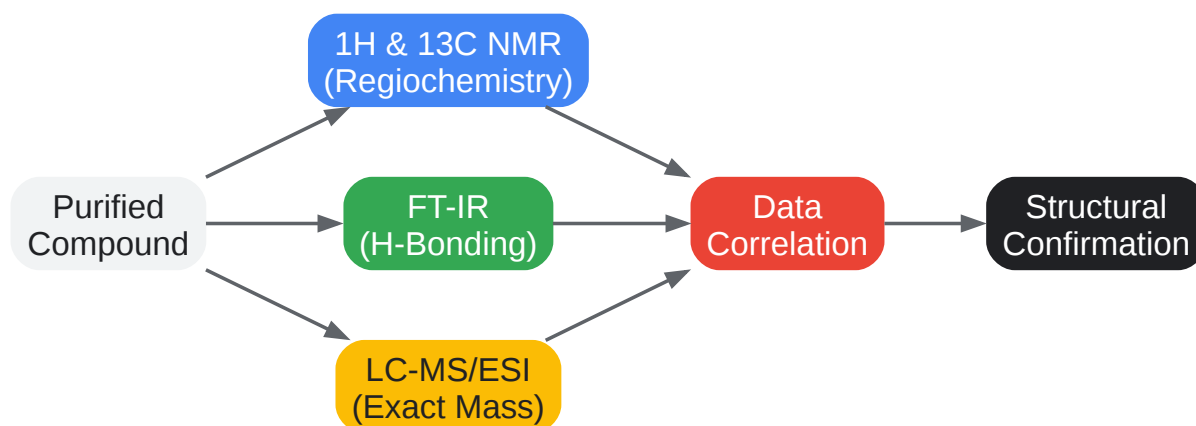
- **System Preparation:** Dissolve 10.0 mmol of Methyl 5-acetylsalicylate in 15 mL of concentrated Sulfuric Acid (H_2SO_4) in a round-bottom flask. Logic: H_2SO_4 acts as both a solvent and a dehydrating agent, stabilizing the intermediate and preventing ester hydrolysis.
- **Thermal Control:** Chill the solution to 0–5 °C using an ice-salt bath.
- **Nitronium Generation:** Slowly add an equimolar amount (10.5 mmol) of fuming Nitric Acid (HNO_3) dropwise over 30 minutes. Logic: Dropwise addition controls the highly exothermic generation of the NO_2^+ ion, preventing thermal runaway and subsequent generation of oxidative byproducts.
- **Reaction Quenching:** Stir for an additional 1 hour at 0 °C, then pour the mixture over 100 g of crushed ice.
- **Isolation:** Filter the resulting bright yellow precipitate under a vacuum. Wash thoroughly with cold distilled water until the filtrate is pH neutral.
- **Recrystallization:** Recrystallize from hot ethanol to yield analytically pure crystals.

In-Line Validation (TLC Check): Run a TLC (Hexanes:EtOAc 7:3). Paradoxically, the nitrated product will exhibit a higher

value than the starting material. **Causality:** The new nitro group at C3 forms a powerful intramolecular hydrogen bond with the C2 phenol. This internal chelation masks the polar hydroxyl group from the silica stationary phase, reducing intermolecular drag.

Analytical Characterization & Structural Proof

The structural confirmation of **Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate** requires a multi-modal approach. Each spectroscopic method acts as a self-validating node in the analytical workflow.



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Caption: Multi-modal analytical logic for structural confirmation and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is the ultimate proof of regiochemistry. Because nitration occurs strictly at C3, the only remaining aromatic protons are at C4 and C6.

- **Regiochemical Proof:** H4 and H6 are meta to each other. Therefore, they will appear as two distinct doublets with a coupling constant of $J \approx 2.2$ Hz. Any alternative nitration site would yield ortho ($J \approx 8$ Hz) or para ($J < 1$ Hz) coupling, instantly flagging a synthetic failure.
- **Hydrogen Bonding:** The phenolic -OH proton will appear extremely downfield (>11.5 ppm). [3] prove that this extreme deshielding is caused by the proton being locked in a highly stabilized intramolecular hydrogen bond between the ester carbonyl and the nitro oxygen.

Table 1: Summarized ^1H NMR Data (400 MHz, CDCl_3)

| Proton Assignment | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J) | Integration | Causality / Note |
|---------------------------|----------------------------------|--------------|-----------------------|-------------|--|
| -OH (C2) | 11.85 | Singlet (br) | - | 1H | Extreme deshielding due to strong intramolecular H-bonding. |
| Ar-H (C4) | 8.72 | Doublet | 2.2 Hz | 1H | Deshielded by orthogonal electron-withdrawing cones of NO ₂ and Acetyl. |
| Ar-H (C6) | 8.58 | Doublet | 2.2 Hz | 1H | Meta-coupling confirms C3 substitution. |
| -OCH ₃ (Ester) | 4.05 | Singlet | - | 3H | Standard methyl ester resonance. |
| -CH ₃ (Acetyl) | 2.68 | Singlet | - | 3H | Adjacent to carbonyl. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups and the hydrogen-bonding network. The presence of two distinct carbonyl stretches confirms that the acetyl group survived the highly acidic nitration conditions without undergoing deacetylation.

Table 2: Key FT-IR Assignments (ATR)

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Diagnostic Significance |
|--------------------------------|---------------------|------------------|--|
| 3150 - 3250 | O-H stretch (broad) | Phenol | Broadening and lower frequency confirm strong H-bonding. |
| 1695 | C=O stretch (sharp) | Ester | Slightly lowered frequency due to chelation with the phenol. |
| 1680 | C=O stretch (sharp) | Acetyl | Confirms retention of the C5 acetyl moiety. |
| 1535 | N-O stretch (asym) | Nitro | Primary indicator of successful nitration. |
| 1345 | N-O stretch (sym) | Nitro | Secondary confirmation of the -NO ₂ group. |

Mass Spectrometry (LC-MS/ESI)

For molecular mass validation, Electrospray Ionization (ESI) in negative ion mode is the most effective technique. Due to the highly electron-withdrawing nature of the nitro, ester, and acetyl groups, the C2 phenol is exceptionally acidic.

- Expected Result: A dominant [M-H]⁻ peak at m/z 238.03 (Exact Mass of neutral compound: 239.04 g/mol).

References

- PubChem. "Methyl 5-acetylsalicylate | C₁₀H₁₀O₄ | CID 85444". Source: National Center for Biotechnology Information. URL:[[Link](#)]
- Di Somma, I., et al. "Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization". Source: Organic Process Research & Development (ACS Publications). URL:[[Link](#)]

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- To cite this document: BenchChem. [Characterization of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14390136/docs#characterization-of-methyl-5-acetyl-2-hydroxy-3-nitrobenzoate>]

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